molecular formula C5H10O4 B8657786 Ethyl methoxymethyl carbonate CAS No. 597526-85-7

Ethyl methoxymethyl carbonate

Cat. No. B8657786
M. Wt: 134.13 g/mol
InChI Key: QVNFJZHOWVJSJP-UHFFFAOYSA-N
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Patent
US08975417B2

Procedure details

To a stirred solution of cyclopropylhydrazine (Step 17.2) (4.90 g, 45.1 mmol) in toluene (30 mL) and EtOH (30 mL) was added ethyl 2,4-dioxavalerate (6.34 mL, 45.1 mmol). The reaction mixture was stirred for 1 hr at 100° C., quenched with a saturated aq. NaHCO3 solution, and extracted with EtOAc. The organic layers were combined and washed with a saturated aq. NaHCO3 solution, dried over Na2SO4 and evaporated. The crude material was purified by silica gel column chromatography (hexane/EtOAc 2.5-30%) to afford the title product (3.74 g, 19.26 mmol, 43% yield). tR: 3.84 min (HPLC 1); tR: 0.84 min (LC-MS 2); ESI-MS: 195 [M+H]+ (LC-MS 2); Rf=0.50 (hexane/EtOAc 1:1).
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
6.34 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
43%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][NH2:5])[CH2:3][CH2:2]1.[C:6]([O:12][CH2:13][CH3:14])(=O)[O:7]COC.[C:15]1(C)[CH:20]=CC=[CH:17][CH:16]=1>CCO>[CH:1]1([N:4]2[C:16]([CH3:17])=[CH:15][C:20]([C:6]([O:12][CH2:13][CH3:14])=[O:7])=[N:5]2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
C1(CC1)NN
Name
Quantity
6.34 mL
Type
reactant
Smiles
C(OCOC)(=O)OCC
Name
Quantity
30 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hr at 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with a saturated aq. NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with a saturated aq. NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel column chromatography (hexane/EtOAc 2.5-30%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)N1N=C(C=C1C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 19.26 mmol
AMOUNT: MASS 3.74 g
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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